4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is a chemical compound with the molecular formula and a molecular weight of approximately 311.18 g/mol. It is classified as an indazole derivative, which incorporates a bromine atom and a methoxy group, along with a tetrahydropyran substituent. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2940936-31-0, indicating its unique identification in chemical databases. It falls under the broader category of indazoles, which are aromatic compounds featuring a five-membered ring containing two adjacent nitrogen atoms. Indazole derivatives are often explored for their biological activity, including anti-cancer and anti-inflammatory properties .
The synthesis of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole can be achieved through several key steps:
For industrial applications, these laboratory methods can be scaled up while ensuring compliance with safety and environmental regulations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.
The structure of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole can be represented using its SMILES notation: BrC1=CC=C(OC)C2=C1C=NN2C3OCCCC3
. This notation highlights the arrangement of atoms within the molecule, including the bromine, methoxy group, and tetrahydropyran ring.
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole can engage in various chemical reactions:
The choice of reagents and reaction conditions is crucial for achieving desired transformations while maintaining selectivity. For example:
Further research is required to clarify these mechanisms and their implications for therapeutic applications .
The physical properties of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole include:
Chemical properties include:
The potential applications of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole span various fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1